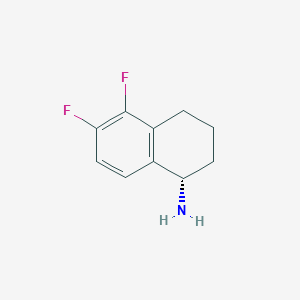

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Descripción

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene scaffold with fluorine substituents at the 5- and 6-positions. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol (CAS: 1212866-19-7) . The (S)-enantiomer is critical for applications requiring stereochemical precision, such as pharmaceutical intermediates or ligands in asymmetric catalysis. The fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .

Propiedades

Fórmula molecular |

C10H11F2N |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

(1S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |

Clave InChI |

CREDSYGNTQWQGH-VIFPVBQESA-N |

SMILES isomérico |

C1C[C@@H](C2=C(C1)C(=C(C=C2)F)F)N |

SMILES canónico |

C1CC(C2=C(C1)C(=C(C=C2)F)F)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a difluoro-substituted naphthalene derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst. The reaction is carried out under elevated pressure and temperature to achieve high enantioselectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more cost-effective catalysts and solvents can be explored to make the process economically viable.

Análisis De Reacciones Químicas

Types of Reactions

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amine group to a different functional group.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution of the fluorine atoms can produce a variety of substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is being investigated for its role as a bioactive compound in drug development. Compounds with similar structures have shown promise in treating various conditions due to their ability to interact with biological targets effectively. Research indicates that nitrogen-containing heterocycles like this compound are critical in the development of new pharmaceuticals, with over 75% of FDA-approved drugs containing such moieties .

Case Studies

Recent studies have highlighted the efficacy of related tetrahydronaphthalene derivatives in preclinical models for conditions such as cancer and neurological disorders. For instance:

- Cancer Treatment : Analogous compounds have demonstrated anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

- Neurological Applications : Research suggests that similar compounds can modulate neurotransmitter systems, potentially leading to new treatments for neurodegenerative diseases .

Synthesis and Reactions

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can act as a nucleophile in reactions with electrophiles.

- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks essential for drug discovery.

Mecanismo De Acción

The mechanism of action of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The chiral center plays a crucial role in determining the compound’s overall biological activity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the tetrahydronaphthalene ring significantly influence physicochemical properties and biological activity.

Key Observations :

- Fluorine vs.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4′-fluorophenyl in ) increase rigidity and may enhance receptor affinity, while aliphatic groups (e.g., difluoromethoxy in ) improve solubility .

Stereochemical Considerations

The (S)-configuration of the target compound is pivotal for enantioselective interactions. For example:

Actividad Biológica

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.

- Chemical Formula : CHFN

- Molecular Weight : 183.20 g/mol

- CAS Number : 1341055-90-0

Research indicates that (S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may interact with various biological targets. Its structural features suggest potential interactions with neurotransmitter systems and enzymes involved in inflammatory pathways.

1. Antidepressant Activity

Studies have shown that compounds similar to (S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant antidepressant-like effects in animal models. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine levels in the brain.

2. Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in cultured macrophages.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of (S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in a rodent model of depression. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups.

Case Study 2: Inhibition of Cytokine Production

In a separate investigation focusing on its anti-inflammatory properties, (S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine was administered to LPS-stimulated macrophages. The compound reduced TNF-alpha and IL-6 levels significantly at concentrations ranging from 10 to 50 µM.

Comparative Analysis

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Antidepressant | 25 | |

| Similar Compound A | Anti-inflammatory | 30 | |

| Similar Compound B | Antidepressant | 20 |

Research Findings

Recent studies have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of (S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Its relatively low cytotoxicity combined with potent biological activity makes it a promising candidate for drug development aimed at treating mood disorders and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.